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Abstract

L-365,260, a non-peptide benzodiazepine derivative, emerged from early drug discovery
programs as a potent and selective antagonist of the cholecystokinin-B (CCK-B)/gastrin
receptor. This technical guide provides a comprehensive overview of the discovery,
development, and pharmacological characterization of L-365,260. It details its binding affinity
and selectivity, in vitro and in vivo efficacy in the modulation of gastric acid secretion, and the
underlying mechanism of action. This document is intended for researchers, scientists, and
drug development professionals interested in the pharmacology of cholecystokinin and gastrin
receptor antagonists.

Introduction

The peptide hormones cholecystokinin (CCK) and gastrin play crucial roles in regulating
gastrointestinal function, including gastric acid secretion, pancreatic enzyme release, and
gallbladder contraction. Their actions are mediated through two main G-protein coupled
receptor subtypes: CCK-A (alimentary) and CCK-B (brain)/gastrin receptors. The development
of selective antagonists for these receptors has been a significant area of research for potential
therapeutic applications in gastrointestinal and central nervous system disorders. L-365,260,
identified as (3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-
methylphenyl)urea), stood out as a highly selective antagonist for the CCK-B/gastrin receptor,
demonstrating potent inhibition of gastrin-stimulated gastric acid secretion.
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Discovery and Initial Characterization

L-365,260 was developed as part of a program aimed at identifying non-peptide antagonists of
CCK and gastrin receptors. Early studies established its high affinity and selectivity for the
CCK-B/gastrin receptor over the CCK-A receptor. This selectivity was a key feature that
distinguished it from other antagonists and made it a valuable tool for elucidating the
physiological roles of the CCK-B/gastrin receptor.

Stereoselectivity

The binding of L-365,260 to the CCK-B/gastrin receptor is stereospecific. The (R)-enantiomer,
L-365,260, is approximately 100 times more potent in displacing radiolabeled ligands from the
receptor compared to its (S)-enantiomer, highlighting the specific molecular interactions
required for high-affinity binding.[1]

Quantitative Analysis of Receptor Binding and In
Vitro Efficacy

The pharmacological profile of L-365,260 has been extensively characterized through
radioligand binding assays and in vitro functional assays. These studies have provided
quantitative measures of its affinity for CCK-B/gastrin and CCK-A receptors, as well as its
functional antagonism of secretagogue-stimulated acid secretion in isolated gastric glands.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in determining the affinity (Ki) of L-365,260
for CCK receptor subtypes across various species.
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Receptor

Species/Tissue Radioligand Ki (nM) Reference
Subtype
CCK-B/Gastrin Guinea Pig Brain  [3H]L-365,260 2.3 (Kd) [1]

] Guinea Pig )

CCK-B/Gastrin ) [1251]Gastrin 1.9

Gastric Glands
CCK-A Rat Pancreas [1251]CCK >200
CCK-B Human - ~10 (IC50) [2]
CCK-A Human - ~50 (IC50) [2]
CCK-B Dog - 20-40 (IC50)

Table 1: Receptor Binding Affinity of L-365,260. This table summarizes the binding affinity of L-
365,260 for CCK-B/gastrin and CCK-A receptors in different tissues and species.

In Vitro Functional Antagonism

The ability of L-365,260 to inhibit gastric acid secretion in response to various secretagogues
was evaluated in isolated rabbit gastric glands, with acid secretion indirectly measured by the
accumulation of [14C]-aminopyrine.

IC50 of L-365,260

Stimulant Concentration Reference
(nM)

Histamine 1074 M 110 + 60 [3]

Carbachol 5x10-5M 190 £ 120 [3]

IBMX 5x10-¢M 420 + 200 [3]

Forskolin 5x10-"M 400 + 280 [3]

Table 2: In Vitro Inhibition of Stimulated Acid Secretion by L-365,260 in Isolated Rabbit Gastric
Glands. This table shows the half-maximal inhibitory concentration (IC50) of L-365,260 against
acid secretion stimulated by different secretagogues.
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In Vivo Efficacy in Animal Models

The antisecretory effects of L-365,260 were further investigated in various animal models,
providing crucial data on its in vivo potency and efficacy. The pylorus-ligated rat model was a
key methodology used in these studies.

. . Route of
Animal Model Stimulant L. . ED50 (mgl/kg) Reference
Administration
_ 0.25 (0.63
Rat Pentagastrin Intravenous [41[5]
pmol/kg)
_ . 2.35(5.9
Rat Histamine Intravenous [5]
pmol/kg)
1.71 (4.3
Rat Bethanechol Intravenous [5]
pmol/kg)
Rat (pylorus- 5.3(13.3
] Basal Intravenous [5]
ligated) pmol/kg)
Aspirin-induced
Rat Intravenous 115 [6]
damage
Aspirin-induced
Rat Oral >100 [6]

damage

Table 3: In Vivo Efficacy of L-365,260 in Animal Models. This table presents the effective dose
for 50% inhibition (ED50) of gastric acid secretion and gastrointestinal damage by L-365,260 in
response to various stimuli in rats.

Clinical Studies in Humans

The efficacy of L-365,260 in humans was evaluated in a double-blind, four-period crossover
study involving eight subjects. The study demonstrated a dose-dependent inhibition of
pentagastrin-stimulated gastric acid secretion.[7] A single 50 mg oral dose of L-365,260
resulted in a 50% reduction in the gastric acid output stimulated by a 0.4 micrograms/kg/hr
infusion of pentagastrin.[7] At this dose, the mean plasma concentration of L-365,260 was 502
+ 108 ng/ml.[7] The compound was well-tolerated at oral doses up to 50 mg.[7]
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Mechanism of Action: Signaling Pathways

L-365,260 exerts its antagonistic effects by competitively binding to the CCK-B/gastrin receptor,
thereby blocking the downstream signaling cascades initiated by gastrin. The binding of gastrin
to its receptor, a Gg-protein coupled receptor, typically leads to the activation of phospholipase
C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium,
while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of
downstream pathways, including the MAP kinase cascade, which are involved in the
stimulation of gastric acid secretion from parietal cells and histamine release from
enterochromaffin-like (ECL) cells. L-365,260 blocks these initial steps, thus inhibiting the
physiological response to gastrin.

Interestingly, some studies suggest that L-365,260 may also have effects beyond direct
receptor antagonism, potentially interacting with the protein kinase A (PKA) pathway.[3][8]

Cell Membrane

Click to download full resolution via product page
CCK-B/Gastrin Receptor Signaling Pathway and Site of L-365,260 Action.

Experimental Protocols
Radioligand Binding Assay (Competitive)

This protocol describes a representative method for determining the binding affinity of L-
365,260 for the CCK-B/gastrin receptor.
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e Membrane Preparation:

o Homogenize guinea pig brain or gastric gland tissue in ice-cold buffer (e.g., 50 mM Tris-
HCI, pH 7.4).

o Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular
debris.

o Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the
membranes.

o Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
o Resuspend the final pellet in assay buffer and determine the protein concentration.
e Binding Assay:

o In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable
radioligand (e.g., [3H]L-365,260 or [125I]Gastrin), and varying concentrations of unlabeled
L-365,260.

o To determine non-specific binding, include wells with a high concentration of an unlabeled
ligand.

o Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach
equilibrium.

e Separation and Counting:

o Rapidly filter the contents of each well through a glass fiber filter to separate bound from
free radioligand.

o Wash the filters with ice-cold buffer to remove unbound radioligand.
o Measure the radioactivity retained on the filters using a scintillation counter.

o Data Analysis:
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[e]

Calculate the specific binding by subtracting non-specific binding from total binding.

o

Plot the specific binding as a function of the concentration of unlabeled L-365,260.

[¢]

Determine the IC50 value (the concentration of L-365,260 that inhibits 50% of specific
radioligand binding).

[¢]

Calculate the Ki value using the Cheng-Prusoff equation.
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Experimental Workflow for a Competitive Radioligand Binding Assay.
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In Vivo Gastric Acid Secretion (Pylorus-Ligated Rat
Model)

This protocol outlines a typical procedure for assessing the in vivo antisecretory activity of L-
365,260.

e Animal Preparation:

Fast male Wistar rats for 24 hours with free access to water.

[¢]

[¢]

Anesthetize the rats (e.g., with ether or a suitable injectable anesthetic).

o

Make a midline abdominal incision to expose the stomach.

o

Ligate the pylorus at the junction of the stomach and duodenum.[9][10][11][12][13]

Close the abdominal incision.

[¢]

e Drug Administration:

o Administer L-365,260 or vehicle control either intravenously, intraperitoneally, or orally.

o In studies of stimulated acid secretion, administer a secretagogue (e.g., pentagastrin,
histamine) subcutaneously or by continuous intravenous infusion.

e Gastric Juice Collection:

o After a set period (e.g., 4 hours), euthanize the rats.

o Clamp the esophagus and carefully remove the stomach.

o Collect the gastric contents into a graduated centrifuge tube.
¢ Analysis of Gastric Juice:

o Measure the volume of the gastric juice.

o Centrifuge the gastric juice to remove any solid debris.
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o Determine the acid concentration of the supernatant by titration with a standard base (e.g.,
0.01 N NaOH) to a pH of 7.0.

o Calculate the total acid output (volume x concentration).

o Data Analysis:

o Compare the total acid output in the L-365,260-treated groups to the vehicle control group.

o Calculate the percentage inhibition of gastric acid secretion.

o Determine the ED50 value from the dose-response curve.
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Experimental Workflow for the Pylorus-Ligated Rat Model.
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Conclusion

L-365,260 represents a significant milestone in the development of selective, non-peptide
antagonists for the CCK-B/gastrin receptor. Its high affinity, selectivity, and demonstrated
efficacy in inhibiting gastric acid secretion in both preclinical models and humans have
solidified its importance as a pharmacological tool. The detailed characterization of its binding
properties, mechanism of action, and in vivo effects has contributed substantially to our
understanding of the physiological and pathophysiological roles of the CCK-B/gastrin receptor.
This technical guide provides a comprehensive resource for researchers and professionals in
the field of gastroenterology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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